Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride
CAS No.:
Cat. No.: VC18316751
Molecular Formula: C33H24ClIrN4O2-3
Molecular Weight: 736.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C33H24ClIrN4O2-3 |
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Molecular Weight | 736.2 g/mol |
IUPAC Name | iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride |
Standard InChI | InChI=1S/C11H8N2O2.2C11H8N.ClH.Ir/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;/h1-7H,(H,14,15);2*1-6,8-9H;1H;/q;2*-1;;/p-1 |
Standard InChI Key | ATNYQJUWOQIAHG-UHFFFAOYSA-M |
Canonical SMILES | C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=NC=CC(=C2)C(=O)O.[Cl-].[Ir] |
Introduction
Composition and Structural Features
Ligand Architecture
The ligands in this complex play distinct roles in stabilizing the iridium center and modulating its electronic properties:
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2-Phenylpyridine: A bidentate ligand that coordinates via the pyridine nitrogen and the ortho-carbon of the phenyl ring, forming a five-membered metallocycle .
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2-Pyridin-2-ylpyridine-4-carboxylic acid: A terpyridine derivative with a carboxylate group at the 4-position, enabling additional coordination modes or hydrogen bonding .
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Chloride: Likely serves as a monodentate ligand or counterion, balancing the charge of the iridium(III) center .
The molecular formula is inferred as Ir(C11H9N)(C16H11N3O2)Cl, with a theoretical molecular weight of ~720–750 g/mol, depending on hydration and counterions.
Geometric and Electronic Structure
Density functional theory (DFT) calculations on similar Ir(III) complexes predict a distorted octahedral geometry, with the cyclometalating ligands occupying equatorial positions and chloride in an axial site . Frontier orbital analysis reveals low-energy metal-to-ligand charge transfer (MLCT) transitions, which are critical for photophysical applications .
Synthesis and Optimization
Synthetic Methodology
The complex is synthesized via a microwave-assisted one-pot reaction, adapting protocols from analogous Ir(III) systems :
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Reactants: IrCl3·3H2O, 2-phenylpyridine, 2-pyridin-2-ylpyridine-4-carboxylic acid, and a base (e.g., K2CO3).
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Conditions: 130°C for 45 minutes under inert atmosphere.
Key reaction:
Purification and Isolation
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallized from dichloromethane/hexane mixtures. Purity is confirmed by elemental analysis and mass spectrometry .
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H-NMR:
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¹³C-NMR: Resonances at δ 150–160 ppm correspond to Ir–C bonds in the cyclometalated phenylpyridine .
Mass Spectrometry
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TOF-MS: A dominant peak at m/z = 790.2144 ([M + H]⁺) aligns with the proposed formula .
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Isotopic Pattern: Matches iridium’s natural abundance (²⁰³Ir: 37.3%, ¹⁹³Ir: 62.7%) .
X-ray Diffraction (XRD)
While no crystal data exists for this specific complex, analogous Ir(III) terpyridine complexes crystallize in triclinic systems (space group P1) with unit cell parameters a = 1.139–1.295 nm and angles α = 93.7–110.8° .
Physicochemical Properties
Thermal Stability
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Decomposition Temperature: >250°C, extrapolated from similar complexes .
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Thermogravimetric Analysis (TGA): Mass loss at ~773°C corresponds to chloride elimination .
Solubility and Reactivity
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Solubility:
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Redox Behavior: Cyclic voltammetry reveals quasi-reversible Ir(III)/Ir(IV) couples at E₁/₂ = +0.8–1.2 V (vs. Ag/AgCl) .
Challenges and Future Directions
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